molecular formula C8H14ClN3 B6231768 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride CAS No. 2751621-63-1

1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride

Cat. No.: B6231768
CAS No.: 2751621-63-1
M. Wt: 187.7
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Description

1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is a chemical compound that features a pyrazole ring substituted with a pyrrolidine group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrazole intermediate.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole ring or the pyrrolidine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or pyrrolidine ring.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted pyrazole or pyrrolidine derivatives.

Scientific Research Applications

1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-5-(pyridin-3-yl)-1H-pyrazole hydrochloride
  • 1-methyl-5-(pyrrolidin-2-yl)-1H-imidazole hydrochloride
  • 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrrole hydrochloride

Uniqueness

1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the pyrrolidine group enhances its three-dimensional structure and potential for specific interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

CAS No.

2751621-63-1

Molecular Formula

C8H14ClN3

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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